![molecular formula C8H13Cl2N5 B2804842 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride CAS No. 2413874-56-1](/img/structure/B2804842.png)

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

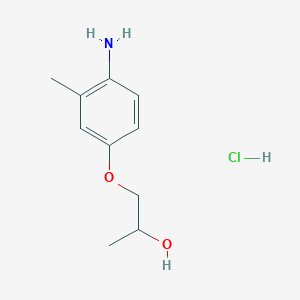

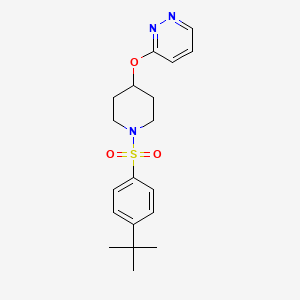

The compound “(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride” is a synthetic compound . It has a molecular weight of 178.19 . The IUPAC name for this compound is (5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol .

Synthesis Analysis

The synthesis of this compound and similar compounds has been described in various studies . For instance, one method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes using iodobenzene diacetate at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H10N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3,13H,1,4H2,2H3, (H,9,10,11) . This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms .Chemical Reactions Analysis

The compound has been used in the preparation and spectroscopic characterization of a series of dmtp complexes of Zn, Cd, and Hg . It has also been used in the synthesis of mono- and dinuclear platinum (II) coordination compounds .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Antibacterial Activity

Triazolopyrimidines, such as those closely related to the specified compound, have been explored for their antibacterial properties. Specifically, 1,2,4-triazole-containing hybrids have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The antibacterial mechanisms of action include potent inhibition of DNA gyrase, topoisomerase IV, efflux pumps, and penicillin-binding proteins, highlighting their potential as novel anti-S. aureus agents (Li & Zhang, 2021).

Optical Sensors and Bioimaging

Pyrimidine derivatives, which are structurally related to triazolopyrimidines, have been employed as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This makes them suitable for use as optical sensors, with applications extending to bioimaging and environmental monitoring. Their versatility and wide range of applications underscore the importance of these compounds in scientific research (Jindal & Kaur, 2021).

Antimalarial Chemotherapy

The pyrimidine biosynthetic pathway has been targeted for the development of new antimalarial drugs. Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has been identified as a promising target for novel anti-malarial chemotherapy. Compounds inhibiting DHODH have shown potent activity against malaria parasites in whole-cell models, highlighting the potential of triazolopyrimidine derivatives in this area (Phillips & Rathod, 2010).

Synthetic and Medicinal Chemistry

Triazolopyrimidines serve as key scaffolds in the development of drug-like candidates displaying a broad range of medicinal properties. These compounds have been studied for their potential roles as anticancer agents, CNS drugs, anti-infectives, and anti-inflammatory agents. The structural diversity and wide applicability of triazolopyrimidine derivatives in drug discovery underscore their importance in synthetic and medicinal chemistry (Cherukupalli et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 category . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.2ClH/c1-5-3-6(2)13-8(10-5)11-7(4-9)12-13;;/h3H,4,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJAHQAZUHZWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)CN)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2804761.png)

![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2804764.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2804765.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2804767.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2804774.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804778.png)

![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)